Acarbose EP Impurity A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

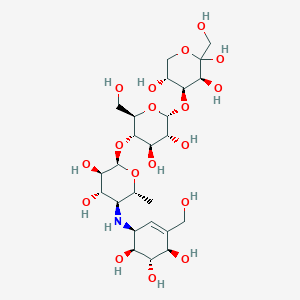

Structure

3D Structure

Properties

Molecular Formula |

C25H43NO18 |

|---|---|

Molecular Weight |

645.6 g/mol |

IUPAC Name |

(3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C25H43NO18/c1-7-12(26-9-2-8(3-27)13(31)16(34)14(9)32)15(33)18(36)23(41-7)44-21-11(4-28)42-24(19(37)17(21)35)43-20-10(30)5-40-25(39,6-29)22(20)38/h2,7,9-24,26-39H,3-6H2,1H3/t7-,9+,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20+,21-,22+,23-,24-,25?/m1/s1 |

InChI Key |

TZMGZXZDUHFVFU-QYDJOZEDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H](COC([C@H]3O)(CO)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(COC(C3O)(CO)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Acarbose EP Impurity A?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose EP Impurity A is a recognized impurity in the production of Acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound.

Chemical Identity and Structure

This compound is chemically known as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose. It is also referred to as Acarbose D-Fructose Impurity.[1][2][3]

Molecular Formula: C₂₅H₄₃NO₁₈[1][4]

Molecular Weight: 645.6 g/mol [4]

CAS Number: 1013621-79-8[1]

The chemical structure of this compound is presented below. The core structure is similar to Acarbose, with the key difference being the terminal sugar unit.

References

Acarbose EP Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acarbose EP Impurity A, a significant related substance in the manufacturing of the anti-diabetic drug Acarbose. This document details its chemical identity, physical and chemical properties, and analytical methodologies for its identification and quantification. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs.

Chemical Identity and Properties

This compound, also known as Acarbose D-Fructose Impurity, is a known impurity that can form during the fermentation process used to produce Acarbose.[1] Its presence and quantity are critical quality attributes that must be carefully monitored and controlled in the final drug substance.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 1013621-79-8[1] |

| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[1] |

| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₃NO₁₈ | [1] |

| Molecular Weight | 645.61 g/mol | [1] |

| Appearance | White Powder | [2] |

| Melting Point | 209-212°C | [3] |

| Solubility | Data not readily available. | [4] |

| Boiling Point | Data not readily available. | [4] |

Synthesis and Purification

This compound is not a synthesized compound but rather an impurity that arises during the fermentation process for Acarbose production by certain strains of Actinoplanes utahensis.[1] The formation of this impurity is a result of the complex biochemical pathways involved in the biosynthesis of Acarbose.

The purification of Acarbose from its impurities, including Impurity A, typically involves multiple chromatographic steps. While specific preparative chromatography protocols for isolating Impurity A are not extensively detailed in publicly available literature, the general principles of separating complex oligosaccharides would apply. These methods could include techniques such as ion-exchange chromatography and reversed-phase chromatography.

Analytical Characterization

The identification and quantification of this compound are crucial for the quality control of Acarbose drug substance. The European Pharmacopoeia (EP) outlines specific analytical methods for this purpose.[5]

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia specifies a liquid chromatography (LC) method for the analysis of Acarbose and its related substances, including Impurity A.[5] While the monograph provides the official method, research has also explored alternative and supplementary techniques.

Experimental Protocol: HPLC-UV (Based on European Pharmacopoeia)

-

Chromatographic System:

-

Column: The specific column is detailed in the European Pharmacopoeia monograph for Acarbose.

-

Mobile Phase: A buffered aqueous solution, with the exact composition specified in the monograph.

-

Flow Rate: As per the monograph's specifications.

-

Detection: UV detection at a specified wavelength.[5]

-

-

Sample Preparation:

-

Dissolve the Acarbose substance in water or a suitable solvent as described in the monograph.

-

-

Procedure:

-

Inject the sample solution into the chromatograph.

-

Record the chromatogram and identify the peak corresponding to Impurity A based on its retention time relative to the Acarbose peak.

-

Quantify the impurity by comparing its peak area to that of a reference standard or by using the area normalization method, as specified in the monograph.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis (General Approach)

-

Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

-

-

Data Analysis:

-

Compare the chemical shifts, coupling constants, and correlations observed in the spectra of Impurity A with those of Acarbose to confirm its structure. The key differences would arise from the fructose moiety in Impurity A compared to the glucose unit in Acarbose.

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an essential technique for the identification and characterization of impurities.

Experimental Protocol: LC-MS/MS Analysis (General Approach)

-

Chromatographic System:

-

Utilize an HPLC system capable of separating Acarbose from its impurities.

-

-

Mass Spectrometer:

-

Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Acquire full-scan mass spectra to determine the molecular weight of the impurity.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion of Impurity A to obtain fragmentation data.

-

-

Data Analysis:

-

The fragmentation pattern can be used to confirm the structure of the impurity by identifying characteristic fragment ions corresponding to the different structural components of the molecule.

-

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or pharmacological profile of this compound. One source has indicated that it may exhibit toxicity towards certain bacteria.[3] However, comprehensive studies on its potential effects in humans have not been widely published. As a process-related impurity, its levels are strictly controlled to ensure the safety and efficacy of the Acarbose drug product.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Acarbose. Its structure has been well-characterized, and robust analytical methods, primarily based on HPLC, are established for its control. This technical guide provides a foundational understanding of this impurity, which is essential for professionals engaged in the development, manufacturing, and quality assurance of Acarbose. Further research into its biological activity could provide a more complete toxicological profile.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugfuture.com [drugfuture.com]

Acarbose EP Impurity A: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Acarbose EP Impurity A, a significant related substance of the anti-diabetic drug Acarbose. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and its relationship to the active pharmaceutical ingredient (API).

Introduction

Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, primarily used in the management of type 2 diabetes mellitus. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a known impurity that can form during the manufacturing process of Acarbose.[1][2] Its robust analytical characterization is therefore essential for quality control and regulatory compliance.

Physicochemical Properties

This compound is chemically defined as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-d-glucopyranosyl-(1→4)-O-alpha-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose.[3][][5] It is also recognized as Acarbose USP Impurity A or Acarbose D-Fructose Impurity.[3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C25H43NO18 | [2][3][][5][6] |

| Molecular Weight | 645.6 g/mol | [2][3][][6] |

| CAS Number | 1013621-79-8 | [1][2][3][7][8] |

| Appearance | White powder | [2] |

| Melting Point | 209-212°C | [2] |

| Boiling Point | 1069.5 ± 65.0 °C at 760 mmHg | [] |

| Density | 1.7 ± 0.1 g/cm³ | [] |

Relationship between Acarbose and Impurity A

This compound is structurally very similar to the parent compound, Acarbose. The following diagram illustrates the relationship where Impurity A is a derivative of the Acarbose synthesis process.

Experimental Protocols for Analytical Characterization

The analysis of Acarbose and its impurities presents challenges due to their weak chromophores.[9][10] The European Pharmacopoeia (Ph. Eur.) outlines a standard method, while alternative and more universal techniques are also being explored.

European Pharmacopoeia Method (HPLC-UV)

The current Ph. Eur. method for the related substances test of acarbose utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]

-

Chromatographic Column: Aminopropyl-silyl (APS) column (e.g., Hypersil APS-2, 250 × 4 mm, 5 µm).[11]

-

Mobile Phase: Phosphate buffer.[11]

-

Procedure:

-

Test Solution Preparation: Accurately weigh and dissolve 200 mg of the substance to be examined in 10.0 mL of water.[11]

-

Reference Solution Preparation: A vial of acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, and G) is dissolved in 1.0 mL of water.[11]

-

Chromatographic Separation: Inject the test and reference solutions into the HPLC system.

-

Data Analysis: Identify and quantify Impurity A by comparing the chromatogram of the test solution with that of the reference solution.

-

Alternative Method (HPLC-CAD)

Charged Aerosol Detection (CAD) is a universal detection technique well-suited for compounds like Acarbose and its impurities that lack a strong chromophore.[9][11]

-

Instrumentation: HPLC system coupled with a Charged Aerosol Detector (CAD).

-

Advantages: Provides a more uniform response for non-volatile analytes, independent of their optical properties, allowing for the detection of impurities that might be missed by UV detection.

-

Method Development Considerations:

-

Simple transfer from the Ph. Eur. method is often not possible due to the non-volatile nature of the phosphate buffer.[9]

-

More stable stationary phases such as pentafluorophenyl or Amide-HILIC columns are often employed.[9][10]

-

The use of a volatile mobile phase, such as 0.1% Trifluoroacetic acid (TFA) in water, is necessary.[9][10]

-

High-Temperature HPLC

To address the issue of anomerization of Acarbose and some of its impurities, a method using high-temperature HPLC has been developed.[9]

-

Chromatographic Column: Temperature-stable graphite columns.[9]

-

Column Temperature: Approximately 90 °C.[9]

-

Advantages: Reduces peak broadening caused by anomerization, leading to improved separation and detection.

Analytical Workflow

The following diagram outlines a general workflow for the identification and quantification of this compound in a drug substance sample.

Conclusion

The effective control of this compound is paramount to ensuring the quality and safety of Acarbose drug products. This guide has provided a detailed overview of its chemical properties and the analytical methodologies employed for its characterization. While the official pharmacopoeial methods provide a baseline for analysis, the development of alternative techniques such as HPLC-CAD and high-temperature HPLC offers significant advantages in terms of sensitivity and specificity, contributing to a more comprehensive understanding and control of this critical impurity.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | 1013621-79-8 | FA165439 [biosynth.com]

- 3. chemwhat.com [chemwhat.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. This compound | C25H43NO18 | CID 169432453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. allmpus.com [allmpus.com]

- 8. veeprho.com [veeprho.com]

- 9. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic and Analytical Profile of Acarbose EP Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data currently available for Acarbose EP Impurity A, a known impurity in the manufacturing of the anti-diabetic drug Acarbose. This document is intended to serve as a valuable resource for researchers and professionals engaged in the quality control, and regulatory submission of Acarbose.

Chemical Identity

This compound, also known as Acarbose D-Fructose Impurity, is a complex oligosaccharide that is structurally similar to Acarbose.[1][2] Its formation is a known consequence of the manufacturing process of Acarbose.[3]

| Parameter | Value | Reference |

| Systematic Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose | [1][2] |

| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity | [1] |

| CAS Number | 1013621-79-8 | [1][4] |

| Molecular Formula | C25H43NO18 | [3][4] |

| Molecular Weight | 645.6 g/mol | [3][4] |

Spectroscopic Data

The definitive identification and characterization of this compound are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data is often proprietary to the manufacturers of the reference standards, this section outlines the expected data types and provides a template for their presentation.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like this compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the substance.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not publicly available |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not publicly available |

Note: The specific chemical shifts and coupling constants for this compound are typically provided on the Certificate of Analysis (CoA) from the commercial supplier of the reference standard.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass Analyzer | m/z | Relative Abundance (%) | Assignment |

| Data not publicly available |

Note: The mass spectrum and fragmentation pattern are typically included in the Certificate of Analysis (CoA) provided by the supplier of the reference standard.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound. These protocols are based on established methods for the analysis of Acarbose and its impurities.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of Acarbose and its impurities.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV or a Charged Aerosol Detector (CAD).

-

Column: An aminopropyl-silylated silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer is typically employed.

-

Flow Rate: Approximately 1.5 mL/min.

-

Detection: UV detection at 210 nm or CAD.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of about 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is commonly used.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To determine the carbon chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of the proton and carbon signals and to confirm the connectivity of the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

-

Mode: Both positive and negative ion modes should be explored to obtain comprehensive data.

-

Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of this compound.

Caption: Workflow for the identification of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 1013621-79-8 | FA165439 [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A-Technical Guide to Acarbose EP Impurity A: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Acarbose EP Impurity A, a significant related substance in the manufacturing of the anti-diabetic drug Acarbose. This document details established analytical methodologies for its identification and quantification, offering valuable insights for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties

This compound, also known as Acarbose USP Impurity A or Acarbose D-Fructose Impurity, is a complex oligosaccharide that can form during the production of Acarbose.[1][2] Its structural similarity to the active pharmaceutical ingredient necessitates rigorous analytical control to ensure the quality and safety of the final drug product.

Chemical Structure and Identification

-

IUPAC Name: O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[][4]

-

Synonyms: Acarbose USP Impurity A, Acarbose D-Fructose Impurity[1][]

-

CAS Number: 1013621-79-8[4]

-

Molecular Formula: C₂₅H₄₃NO₁₈[5]

-

Molecular Weight: 645.6 g/mol [5]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [] |

| Melting Point | 209-212 °C | [] |

| Boiling Point | 1069.5 ± 65.0 °C at 760 mmHg | [] |

| Density | 1.7 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in water.[] |

Analytical Methodologies

The identification and quantification of this compound are critical for the quality control of Acarbose. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary analytical techniques employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of Acarbose and its impurities. A validated stability-indicating HPLC method is crucial for resolving Impurity A from the active pharmaceutical ingredient and other related substances.

Experimental Protocol: HPLC-UV/CAD

This protocol is a composite based on established methods for Acarbose impurity analysis.[7][8]

-

Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm), is often suitable for separating these polar compounds.[7] Alternatively, a Lichrospher®-100-NH2 column (250 x 4.6 mm, 5 µm) can be used.[9]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The specific gradient program should be optimized to achieve adequate separation.

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.

-

Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is important for reproducibility.

-

Detection:

-

UV Detection: Wavelengths around 210 nm can be used, although the chromophores in Acarbose and its impurities are weak.[7]

-

Charged Aerosol Detection (CAD): CAD is a universal detector that provides a more uniform response for non-volatile analytes like Acarbose and its impurities, making it a valuable alternative or supplement to UV detection.[7]

-

-

Sample Preparation: Dissolve the Acarbose sample in a suitable solvent, typically water or the initial mobile phase composition.

-

Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: ¹H NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for dissolving Acarbose and its impurities.[10]

-

Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the Acarbose sample containing the impurity in the deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR spectra using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular structure, allowing for the confirmation of the identity of Impurity A. Two-dimensional NMR techniques like COSY and HSQC can further aid in the complete structural assignment.[11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is essential for confirming the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: LC-MS/MS

-

Instrumentation: An HPLC system coupled to a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for these types of compounds.

-

LC Conditions: The HPLC conditions would be similar to those described in the HPLC section, ensuring compatibility with the MS detector.

-

MS Parameters:

-

Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Select the precursor ion corresponding to Impurity A and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. This fragmentation data is crucial for structural confirmation.

-

-

Data Analysis: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern provides structural information that can be used to identify the impurity unequivocally.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the distinct biological activity or signaling pathways of this compound. As an impurity, its primary relevance is in the context of pharmaceutical quality and safety. The biological activity of the parent drug, Acarbose, is well-established as an inhibitor of α-glucosidase enzymes in the intestine, which delays carbohydrate digestion and absorption.[][12] It is plausible that Impurity A, due to its structural similarity, may possess some level of α-glucosidase inhibitory activity, but further research is required to confirm this.

Visualizations

Analytical Workflow for this compound Characterization

References

- 1. This compound | 1013621-79-8 [chemicea.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acarbose EP Impurity A: A Technical Guide on its Discovery, Analysis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Produced via fermentation by Actinoplanes utahensis, its manufacturing process, like any pharmaceutical production, can give rise to impurities. Among these, Acarbose EP Impurity A, also known as Acarbose D-Fructose Impurity, is a critical process-related impurity that requires careful monitoring and control to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals in the field of drug development and quality control.

Discovery and History

The discovery of this compound is intrinsically linked to the development and analytical characterization of Acarbose itself. Acarbose was first isolated in the 1970s by researchers at Bayer AG.[1] As analytical techniques became more sophisticated, the impurity profile of bulk Acarbose was scrutinized more closely.

This compound is formed during the synthesis of Acarbose.[2] The European Pharmacopoeia (EP), a leading authority in setting quality standards for medicines in Europe, officially recognized and included Acarbose Impurity A in its monograph for Acarbose. This inclusion signifies its importance as a known impurity that must be controlled within specified limits to ensure the quality of the drug substance. The specific timeline of its initial isolation and structural elucidation is not detailed in publicly available literature, which is common for process-related impurities that are often identified and characterized during the drug development and manufacturing process optimization. Its history is therefore one of evolving analytical capability and increasing regulatory stringency in pharmaceutical manufacturing.

Chemical Profile

This compound is structurally very similar to Acarbose. Its chemical identity is well-established:

| Parameter | Information |

| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1->4)-O-alpha-D-glucopyranosyl-(1->4)-D-arabino-hex-2-ulopyranose |

| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity |

| CAS Number | 1013621-79-8 |

| Molecular Formula | C25H43NO18 |

| Molecular Weight | 645.6 g/mol |

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC). Due to the structural similarities between Acarbose and its impurities and their lack of a strong chromophore, specific HPLC methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The European Pharmacopoeia monograph for Acarbose outlines an HPLC method with UV detection at a low wavelength (typically 210 nm) for the analysis of related substances, including Impurity A.

Experimental Protocol (Based on European Pharmacopoeia):

-

Column: Aminopropylsilyl silica gel for chromatography R (5 µm), 0.25 m x 4.6 mm.

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV spectrophotometer at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

System Suitability: The system suitability is verified using a reference solution containing Acarbose and its known impurities, including Impurity A, to ensure adequate resolution and sensitivity.

High-Performance Liquid Chromatography with Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) has emerged as a powerful alternative to UV detection for the analysis of Acarbose and its impurities. CAD is a universal detector that provides a more uniform response for non-volatile analytes, irrespective of their optical properties. This makes it particularly suitable for carbohydrate-like substances such as Acarbose and its impurities.

Experimental Protocol (Typical HPLC-CAD Method):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an amide-based column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate), which are volatile and compatible with CAD.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Detector: Charged Aerosol Detector.

-

Nebulizer Temperature: Optimized for the mobile phase composition.

-

Data Acquisition: The response is proportional to the mass of the analyte.

Structural Characterization Techniques

For the definitive identification and structural elucidation of this compound, more advanced analytical techniques are employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, allowing for the unambiguous assignment of the chemical structure of the impurity.

Quantitative Data

The control of this compound is mandated by regulatory bodies. The European Pharmacopoeia sets a specific limit for this impurity in the Acarbose drug substance.

| Parameter | Value/Range | Reference |

| Limit of this compound in Acarbose (EP) | Not more than 0.5% | European Pharmacopoeia |

| Limit of Detection (LOD) - HPLC-UV | Method dependent, typically in the range of 0.01 - 0.05% | Method Validation Reports |

| Limit of Quantification (LOQ) - HPLC-UV | Method dependent, typically in the range of 0.03 - 0.15% | Method Validation Reports |

| Limit of Detection (LOD) - HPLC-CAD | Generally lower than HPLC-UV, providing higher sensitivity | Application Notes |

| Limit of Quantification (LOQ) - HPLC-CAD | Generally lower than HPLC-UV, providing higher sensitivity | Application Notes |

Visualizations

Logical Relationship of Acarbose and Impurity A

Caption: Formation of Acarbose and Impurity A during production.

Analytical Workflow for Impurity A Identification

Caption: Analytical workflow for this compound.

Conclusion

This compound is a well-characterized and regulated process-related impurity of Acarbose. Its discovery and history are a testament to the continuous improvement of analytical technologies and the stringent quality standards enforced by pharmacopoeias. A thorough understanding of its chemical nature, coupled with robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Acarbose drug products. The information presented in this guide provides a comprehensive resource for professionals involved in the development, manufacturing, and quality control of this important antidiabetic medication.

References

A Technical Guide to Pharmacopeial Standards for Acarbose EP Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the European Pharmacopoeia (EP) standards for Acarbose Impurity A, a critical parameter in the quality control of the antidiabetic drug Acarbose. This document outlines the identification, analytical methodology, and acceptance criteria for this impurity, serving as a vital resource for professionals in pharmaceutical research, development, and quality assurance.

Introduction to Acarbose and its Impurities

Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thus reducing postprandial blood glucose levels in patients with type 2 diabetes mellitus.[] The manufacturing process of Acarbose, which involves fermentation by certain strains of Actinoplanes utahensis, can lead to the formation of structurally related impurities.[2] Acarbose EP Impurity A is one such specified impurity that must be carefully monitored to ensure the safety and efficacy of the final drug product.

Chemical Information:

| Characteristic | Information |

| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose |

| Molecular Formula | C25H43NO18 |

| Molecular Weight | 645.6 g/mol |

| CAS Number | 1013621-79-8 |

European Pharmacopoeia Standards for Acarbose Impurities

The European Pharmacopoeia provides a detailed monograph for Acarbose, which includes a specific test for "Related substances." This test outlines the analytical procedure and the acceptance criteria for Impurity A and other specified impurities.

Acceptance Criteria

The limits for Acarbose impurities as defined in the European Pharmacopoeia are summarized in the table below. These limits are crucial for batch release and stability studies.

| Impurity | Acceptance Criterion |

| Impurity A | Not more than 0.6% |

| Impurity C | Not more than 1.5% |

| Impurity D | Not more than 1.0% |

| Impurity E | Not more than 0.2% |

| Impurity F | Not more than 0.3% |

| Impurity G | Not more than 0.3% |

| Impurity H | Not more than 0.2% |

| Any other impurity | Not more than 0.2% |

| Total impurities | Not more than 3.0% |

Note: The calculation of content for certain impurities requires the use of correction factors as specified in the monograph.[2]

Experimental Protocol: Related Substances Test

The determination of Acarbose Impurity A and other related substances is performed using a liquid chromatography (LC) method as detailed in the European Pharmacopoeia.

Chromatographic Conditions

| Parameter | Specification |

| Stationary Phase | Aminopropylsilyl silica gel for chromatography R (5 µm) |

| Column Dimensions | Length: 0.25 m, Internal Diameter: 4.0 mm |

| Mobile Phase | A mixture of 750 volumes of acetonitrile R1 and 250 volumes of a solution containing 0.60 g/L of potassium dihydrogen phosphate R and 0.35 g/L of disodium hydrogen phosphate dihydrate R |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 35 °C |

| Detection | Spectrophotometer at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 2.5 times the retention time of acarbose |

System Suitability

To ensure the validity of the analytical results, a system suitability test is performed. This involves the use of "Acarbose for peak identification CRS," a certified reference standard containing Acarbose and its specified impurities, including Impurity A.

Key System Suitability Requirement:

-

Peak-to-valley ratio: The chromatogram obtained with the reference solution should exhibit a clear separation between the peak due to Impurity A and the principal peak of Acarbose. The peak-to-valley ratio must be a minimum of 1.2, where Hp is the height above the baseline of the peak due to impurity A and Hv is the height above the baseline of the lowest point of the curve separating this peak from the peak due to acarbose.

Identification of Impurities

The identification of the peaks corresponding to the various impurities is achieved by comparing the chromatogram of the test solution with the chromatogram supplied with the "Acarbose for peak identification CRS" and by using the relative retention times provided in the monograph.

Relative Retention Times (with respect to Acarbose):

| Impurity | Relative Retention Time |

| Impurity D | ~ 0.5 |

| Impurity H | ~ 0.6 |

| Impurity B | ~ 0.8 |

| Impurity A | ~ 0.9 |

| Impurity C | ~ 1.2 |

| Impurity E | ~ 1.7 |

| Impurity F | ~ 1.9 |

| Impurity G | ~ 2.2 |

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the analysis of Acarbose and its impurities according to the European Pharmacopoeia.

References

The Biological Activity of Acarbose EP Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][] The manufacturing and storage of acarbose can lead to the formation of various impurities, one of which is Acarbose EP Impurity A. This technical guide provides a comprehensive overview of the known information regarding this compound, including its identity and the anticipated, though currently uncharacterized, biological activity. A significant gap in publicly available data exists concerning the specific biological effects of this impurity. This document outlines the standard experimental protocols that would be employed to determine its α-glucosidase inhibitory activity and discusses the potential implications of its presence in the final drug product.

Introduction to Acarbose and its Mechanism of Action

Acarbose is a complex oligosaccharide that acts as an α-glucosidase inhibitor.[2][4] It competitively and reversibly inhibits several α-glucosidase enzymes located in the brush border of the small intestine, including maltase, sucrase, and glucoamylase.[1][] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[] Consequently, the post-meal rise in blood glucose levels is blunted, aiding in the glycemic control of patients with type 2 diabetes.[5]

Signaling Pathway of Acarbose Action

The primary action of Acarbose is localized to the gastrointestinal tract and does not involve a systemic signaling pathway in the traditional sense. Its effect is a direct enzymatic inhibition.

This compound: Identity and Characterization

This compound is a known related substance of Acarbose, identified and listed in the European Pharmacopoeia (EP).

| Identifier | Value |

| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-fructose |

| Synonyms | Acarbose USP Impurity A; Acarbose D-Fructose Impurity[5][6] |

| CAS Number | 1013621-79-8[5][7] |

| Molecular Formula | C25H43NO18[5][8] |

| Molecular Weight | 645.6 g/mol [8] |

Biological Activity of this compound: A Data Gap

A comprehensive review of the scientific literature reveals a notable absence of specific data on the biological activity of this compound. While the biological activity of the parent compound, Acarbose, is well-documented, there are no publicly available studies that quantify the α-glucosidase inhibitory potential (e.g., IC50 values) or any other pharmacological effects of Impurity A.

It is plausible that due to its structural similarity to Acarbose, Impurity A may possess some level of α-glucosidase inhibitory activity. However, the structural difference, specifically the presence of a fructose moiety at the reducing end instead of glucose, could significantly alter its binding affinity to the active site of α-glucosidase enzymes. Without empirical data, the biological activity of this compound remains speculative.

Standard Experimental Protocol for Determining α-Glucosidase Inhibitory Activity

The following is a generalized in vitro experimental protocol that would be suitable for determining the α-glucosidase inhibitory activity of this compound.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (or other relevant sources)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Acarbose (as a positive control)

-

This compound (test compound)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (this compound) and the positive control (Acarbose) in a suitable solvent (e.g., phosphate buffer or DMSO).

-

Prepare a series of dilutions of the test compound and positive control to determine the IC50 value.

-

Prepare the α-glucosidase enzyme solution in phosphate buffer.

-

Prepare the pNPG substrate solution in phosphate buffer.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well microplate, add a specific volume of the phosphate buffer.

-

Add a defined volume of the test compound or positive control at various concentrations to the respective wells.

-

Add the α-glucosidase solution to each well (except for the blank).

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control = Absorbance of the control (enzyme and substrate without inhibitor)

-

Abs_sample = Absorbance of the sample (enzyme, substrate, and inhibitor)

-

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a well-identified related substance of the anti-diabetic drug Acarbose. Despite its structural similarity to the active pharmaceutical ingredient, there is a critical lack of publicly available data regarding its biological activity. The primary pharmacological action of Acarbose is the inhibition of α-glucosidase enzymes, and it is imperative to characterize Impurity A for this activity to understand its potential contribution to the efficacy and safety profile of Acarbose. The experimental protocol outlined in this guide provides a standard methodology for determining the α-glucosidase inhibitory potential of this compound. Further research is strongly encouraged to fill this data gap, which is essential for a complete understanding of the pharmacological profile of Acarbose and its impurities. Such studies would be invaluable for regulatory purposes and for ensuring the quality and consistency of Acarbose drug products.

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 1013621-79-8 [chemicea.com]

- 6. Acarbose D-Fructose Impurity | LGC Standards [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Potential Toxicological Profile of Acarbose EP Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for regulatory guidance. The toxicological data for Acarbose EP Impurity A is not extensively available in public literature. Therefore, this guide utilizes the toxicological profile of the parent compound, Acarbose, as a primary reference and outlines a recommended investigational framework for the impurity based on current regulatory guidelines.

Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2] As with any synthesized active pharmaceutical ingredient (API), impurities may be present, arising from the manufacturing process or degradation. This compound is a known impurity of Acarbose, identified by the European Pharmacopoeia (EP).[3] Understanding the potential toxicological profile of such impurities is a critical aspect of drug safety assessment and is mandated by regulatory bodies worldwide.[4][5]

This technical guide provides a comprehensive overview of the known information regarding this compound and outlines a systematic approach to evaluating its potential toxicological profile, in line with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Chemical Identity of this compound:

| Identifier | Value |

| Chemical Name | O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose |

| CAS Number | 1013621-79-8 |

| Molecular Formula | C25H43NO18 |

| Molecular Weight | 645.6 g/mol |

Regulatory Framework for Impurity Qualification

The qualification of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[6][7] "Qualification" is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.[7] An impurity is considered qualified if its levels are below a certain threshold, or if it has been adequately tested in safety and/or clinical studies.[4][7]

The qualification threshold is determined by the maximum daily dose of the drug substance. For a drug like Acarbose, with a maximum daily dose that can exceed 2g, the qualification threshold for an impurity is typically 0.05%.[7] If the level of this compound exceeds this threshold in the final drug product, a comprehensive toxicological evaluation is warranted.

Known and Postulated Toxicological Profile

Direct toxicological studies on this compound are scarce in publicly available literature. A safety data sheet for a commercially available reference standard of "Acarbose D-Fructose Impurity" (a synonym for this compound) states that it is not classified as a dangerous substance and has unknown acute toxicity.[5] One supplier notes that this compound has been shown to be toxic to bacteria, such as Actinomyces, but provides no quantitative data.[4]

In the absence of specific data, the toxicological profile of the parent drug, Acarbose, serves as the primary point of reference.

Toxicological Summary of Acarbose (Parent Compound)

A large number of toxicological studies have been performed on Acarbose, covering general and reproduction toxicology, genotoxicity, and carcinogenicity.[6]

| Toxicological Endpoint | Species | Route | Results |

| Acute Oral Toxicity | Mouse, Rat, Dog | Oral | LD50 > 10,000 mg/kg. Characterized as non-toxic after single oral administration.[6] |

| Chronic Toxicity (1 year) | Rat | Feed (up to 4500 ppm) | No drug-related toxicity observed. |

| Chronic Toxicity (1 year) | Dog | Gavage (up to 400 mg/kg/day) | Pronounced reduction in body-weight development due to excessive pharmacodynamic activity, reversible with increased feed. |

| Carcinogenicity (24-26 months) | Sprague-Dawley Rat | Feed (up to 4500 ppm) | Malnutrition observed. No discernible carcinogenic risk from therapeutic use.[6] |

| Mutagenicity/Genotoxicity | Various assays | In vitro / In vivo | No evidence of genotoxic potential. |

| Hepatotoxicity | Human | Oral | Rare instances of clinically apparent acute liver injury, typically mild and self-limited upon discontinuation.[8][9] Asymptomatic elevations in serum aminotransferase levels have been observed.[10] |

Postulated Toxicological Profile of this compound

Given its structural similarity to Acarbose, it is plausible that this compound shares a similar toxicological profile, primarily related to gastrointestinal effects due to alpha-glucosidase inhibition. However, structural differences could lead to altered absorption, metabolism, or interaction with other biological targets, potentially resulting in a different safety profile.

A key area of investigation would be its potential for hepatotoxicity, as this has been observed, albeit rarely, with the parent drug.[8][10]

Proposed Experimental Protocols for Toxicological Qualification

Should the levels of this compound exceed the ICH qualification thresholds, a series of in vitro and in vivo studies would be necessary to establish its safety profile. The following experimental protocols are proposed based on standard regulatory requirements.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of the impurity.

-

Objective: To detect gene mutations.

-

Methodology:

-

Several strains of Salmonella typhimurium and Escherichia coli are used.

-

Tester strains are exposed to varying concentrations of this compound, with and without metabolic activation (S9 mix).

-

The number of revertant colonies is counted and compared to negative and positive controls.

-

A significant, dose-dependent increase in revertant colonies indicates a positive result.

-

-

Objective: To detect gene mutations in mammalian cells.

-

Methodology:

-

A suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells) is used.

-

Cells are exposed to this compound with and without metabolic activation.

-

Mutations at a specific genetic locus (e.g., thymidine kinase) are measured.

-

A significant increase in the mutant frequency indicates a positive result.

-

-

Objective: To detect chromosomal damage.

-

Methodology:

-

Cultured mammalian cells (e.g., human peripheral blood lymphocytes) are exposed to this compound with and without metabolic activation.

-

Cells are harvested at a suitable time point and metaphase chromosomes are examined for structural aberrations.

-

A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

-

General Toxicity Assessment

If genotoxicity tests are negative, a general toxicity study in one species is recommended.[11]

-

Objective: To determine the potential for adverse effects following repeated daily administration.

-

Methodology:

-

The study is typically conducted in rodents (e.g., Sprague-Dawley rats).

-

This compound is administered daily for 28 days via a clinically relevant route (oral).

-

At least three dose levels and a control group are used.

-

Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

-

The No-Observed-Adverse-Effect Level (NOAEL) is determined.

-

Signaling Pathways and Mechanisms of Action

Primary Mechanism: Alpha-Glucosidase Inhibition

The primary mechanism of action of Acarbose is the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine.[1][12] This enzymatic inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial rise in blood glucose.[12] It is highly probable that this compound, due to its structural similarity, also possesses alpha-glucosidase inhibitory activity.

References

- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. jpionline.org [jpionline.org]

- 4. fda.gov [fda.gov]

- 5. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Qualification impurities for Human Use [a3p.org]

- 10. bohrium.com [bohrium.com]

- 11. google.com [google.com]

- 12. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]

Methodological & Application

Application Notes and Protocols for the Detection of Acarbose EP Impurity A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical methods for the detection and quantification of Acarbose EP Impurity A. It includes protocols for the official European Pharmacopoeia (EP) method and alternative, advanced methods that offer improved performance. A comparative summary of available quantitative data is presented, and experimental workflows are visualized to aid in practical implementation.

Introduction

Acarbose is an α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) monograph for Acarbose outlines specific limits for several related substances, including Impurity A. Acarbose and its impurities lack a strong chromophore, which presents a challenge for detection and quantification by conventional UV-based HPLC methods. This has led to the development of alternative analytical techniques with enhanced sensitivity and specificity.

Analytical Methods and Protocols

This section details the experimental procedures for the compendial method and alternative high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.

European Pharmacopoeia (EP) Method - Liquid Chromatography

The EP method for related substances in Acarbose utilizes a normal-phase HPLC method with UV detection at a low wavelength.

Experimental Protocol:

-

Chromatographic System:

-

Column: Aminopropylsilyl silica gel for chromatography (5 µm particle size), 250 mm x 4.0 mm.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer. The exact composition should be prepared as specified in the current EP monograph for Acarbose.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV spectrophotometer at 210 nm.

-

Injection Volume: 20 µL.

-

-

Solution Preparation:

-

Test Solution: Dissolve an accurately weighed quantity of the Acarbose substance under examination in water to obtain a specified concentration as per the EP monograph.

-

Reference Solution (a): A solution of Acarbose CRS in water.

-

Reference Solution (b) (for peak identification): A solution of Acarbose for peak identification CRS, which contains Acarbose and its specified impurities, including Impurity A.

-

Reference Solution (c) (for quantification): A dilution of the Test Solution.

-

-

Procedure:

-

Inject the different solutions into the chromatograph.

-

Record the chromatograms for a run time of at least 2.5 times the retention time of the principal peak (Acarbose).

-

Identify the peak corresponding to Impurity A by comparing the chromatogram of the Test Solution with that of Reference Solution (b). The relative retention time for Impurity A is approximately 0.9 with respect to Acarbose.

-

Calculate the content of Impurity A in the substance under examination by comparing the peak area of Impurity A in the chromatogram of the Test Solution with the area of the principal peak in the chromatogram of Reference Solution (c). The EP sets a limit of not more than 0.6% for Impurity A.

-

Alternative Method 1: UHPLC with Charged Aerosol Detection (CAD) on an Amide-HILIC Column

This method offers a more sensitive and robust alternative to the EP method, particularly as Charged Aerosol Detection (CAD) does not rely on the chromophoric properties of the analytes.

Experimental Protocol:

-

Chromatographic System:

-

Column: Accucore 150 Amide HILIC (2.6 µm particle size), 100 mm x 2.1 mm.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate to ensure compatibility with the CAD.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 30°C.

-

Detection: Charged Aerosol Detector (CAD).

-

Injection Volume: 2 µL.

-

-

Solution Preparation:

-

Prepare Test and Reference Solutions as described in the EP method.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the solutions and run the gradient program.

-

The elution order of impurities may differ from the EP method. Peak identification should be confirmed using a reference standard containing Impurity A.

-

Quantify Impurity A based on its peak area in the chromatogram of the Test Solution relative to a calibration curve or a reference standard.

-

Alternative Method 2: UHPLC with Charged Aerosol Detection (CAD) on a Graphite Column

Graphite columns offer a different selectivity for polar compounds like Acarbose and its impurities and can be operated at high temperatures to overcome issues with anomerization.

Experimental Protocol:

-

Chromatographic System:

-

Column: Hypercarb (porous graphitic carbon), 100 mm x 2.1 mm.

-

Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 90°C.

-

Detection: Charged Aerosol Detector (CAD).

-

Injection Volume: 2 µL.

-

-

Solution Preparation:

-

Prepare Test and Reference Solutions as described in the EP method.

-

-

Procedure:

-

Equilibrate the high-temperature column with the initial mobile phase.

-

Inject the solutions and execute the gradient program.

-

Identify the peak for Impurity A using a reference standard. The high temperature can alter the retention times and elution order compared to other methods.

-

Quantify Impurity A using its peak area response.

-

Quantitative Data Summary

A significant challenge in the quantitative analysis of individual Acarbose impurities is the limited availability of certified reference standards for each impurity. Method validation studies in the public domain often use a mixture of impurities for peak identification but may lack the individual standards necessary for a full validation of each specific impurity. The following table summarizes the available quantitative performance data for the analytical methods described.

| Parameter | EP Method (HPLC-UV) | UHPLC-CAD (Amide-HILIC) | UHPLC-CAD (Graphite) |

| Limit of Detection (LOD) | Data not available for Impurity A | Data not available for Impurity A | Data not available for Impurity A |

| Limit of Quantitation (LOQ) | Data not available for Impurity A | A 0.20% concentration level for an impurity mix met the S/N ratio of 10:1[1] | 0.10% for the overall method[2] |

| Linearity Range | Data not available for Impurity A | Data not available for Impurity A | Data not available for Impurity A |

| Accuracy / Recovery | Data not available for Impurity A | Data not available for Impurity A | Data not available for Impurity A |

Note: The lack of specific quantitative data for Impurity A is a notable gap in the publicly available literature. The provided LOQ values for the alternative methods are for the overall impurity profile or a mixture of impurities and should be considered as indicative of the method's sensitivity. For regulatory purposes, method validation, including the determination of LOD, LOQ, linearity, and accuracy, would need to be performed specifically for this compound using an isolated or synthesized reference standard.

Visualizations

Experimental Workflow for Acarbose Impurity A Analysis

The following diagram illustrates the general workflow for the analysis of this compound using liquid chromatography.

References

Application Note: Quantification of Acarbose EP Impurity A using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. The European Pharmacopoeia (EP) outlines a specific High-Performance Liquid Chromatography (HPLC) method for the analysis of Acarbose and its related substances, including Impurity A.[1][2] Accurate quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the drug product. This application note provides a detailed protocol for the quantification of Acarbose EP Impurity A based on the pharmacopoeial method and discusses alternative approaches for enhanced analysis.

Acarbose and its impurities lack a strong chromophore, making UV detection at low wavelengths (around 210 nm) a common approach.[1][3] The official EP method utilizes an aminopropyl-silyl stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer.[1][4]

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC quantification of Acarbose and its impurities as per the European Pharmacopoeia.

Table 1: HPLC Chromatographic Conditions

| Parameter | European Pharmacopoeia Method |

| Stationary Phase | Amino silane bonded silica gel (5 µm) |

| Column Dimensions | 250 mm x 4.0 mm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (75:25, v/v) |

| Buffer Preparation | 0.60 g Potassium Dihydrogen Phosphate and 0.35 g Disodium Phosphate Dihydrate in 1000 mL water |

| pH of Mobile Phase | Approximately 6.8 |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 - 20 µL |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Relative Retention Time of Impurity A | Approximately 0.9 (relative to Acarbose)[2] |

| Resolution | The peak of Impurity A should be clearly separated from the main Acarbose peak. A peak-to-valley ratio of not less than 1.2 is suggested.[4] |

| Theoretical Plates | Not less than 2500 for the Acarbose peak[4] |

| Retention Time of Acarbose | Approximately 11 - 18 minutes[4] |

Experimental Protocol

This protocol details the step-by-step procedure for the quantification of this compound.

1. Preparation of Solutions

-

Phosphate Buffer (pH 6.8): Accurately weigh 0.60 g of Potassium Dihydrogen Phosphate and 0.35 g of Disodium Phosphate Dihydrate. Dissolve in 1000 mL of HPLC-grade water.

-

Mobile Phase: Mix acetonitrile and the prepared Phosphate Buffer in a 75:25 (v/v) ratio. Filter and degas the mobile phase before use.

-

Test Solution: Accurately weigh and dissolve about 200 mg of the Acarbose substance to be examined in 10.0 mL of water.[1]

-

Reference Solution (for peak identification): Dissolve the contents of a vial of Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, G, and H) in 1.0 mL of water.[1][2]

-

Reference Solution (for quantification): Dilute 1.0 mL of the Test Solution to 100.0 mL with water.[1][2]

2. HPLC System Setup and Equilibration

-

Set up the HPLC system with the specified column and mobile phase.

-

Set the column temperature to 35 °C and the UV detector wavelength to 210 nm.

-

Set the flow rate to 2.0 mL/min.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Chromatographic Analysis

-

Inject 20 µL of the Reference Solution (for peak identification) to identify the peaks corresponding to Acarbose and its impurities. The relative retention time of Impurity A is approximately 0.9 with reference to the Acarbose peak.[2]

-

Inject 20 µL of the Test Solution and the Reference Solution (for quantification) in replicate.

-

Record the chromatograms for a run time of at least 2.5 times the retention time of Acarbose.[2]

4. Data Analysis and Calculation

-

Identify the peak corresponding to Impurity A in the chromatogram of the Test Solution based on its relative retention time.

-

Integrate the peak areas for Impurity A and Acarbose in the chromatograms.

-

Calculate the percentage of Impurity A in the Acarbose sample using the following formula:

Note: The specific calculation may vary based on the exact requirements of the pharmacopoeia, which may involve comparison with the diluted reference solution.

Alternative Methodologies

While the EP method is widely used, alternative techniques can offer advantages in terms of sensitivity and separation. A method using an Amide-HILIC stationary phase with Charged Aerosol Detection (CAD) has been shown to effectively separate Acarbose and all of its impurities.[1] This approach is particularly useful for detecting impurities that lack a UV chromophore.

Experimental Workflow Diagram

References

Application Note: Synthesis and Isolation of Acarbose EP Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Acarbose EP Impurity A is a known process-related impurity formed during the production of Acarbose.[1] This document provides a detailed overview of the synthesis (formation) and a comprehensive protocol for the isolation of this compound, to be used as a reference standard.

This compound is structurally identified as O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-fructose. It is an isomer of Acarbose where the terminal glucose unit has been isomerized to fructose.

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-fructose | |

| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity | |

| Molecular Formula | C₂₅H₄₃NO₁₈ | |

| Molecular Weight | 645.6 g/mol | |

| CAS Number | 1013621-79-8 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Synthesis (Formation)

This compound is not typically synthesized intentionally as a target molecule but is formed as a process-related impurity during the fermentation process used for Acarbose production by Actinoplanes utahensis and subsequent downstream processing. The formation is primarily due to the isomerization of the terminal D-glucose unit of Acarbose to D-fructose under certain pH and temperature conditions.

A logical workflow for understanding and controlling the formation of this impurity is outlined below:

Caption: Formation pathway of this compound.

Isolation Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

The isolation of this compound from a crude mixture of Acarbose is effectively achieved using preparative HPLC. The following protocol is a recommended starting point and may require optimization based on the specific impurity profile of the starting material and the HPLC system used.

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Materials and Reagents

-

Crude Acarbose (containing this compound)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (HPLC grade)

-

Acetic Acid (glacial, HPLC grade)

-

Water (Milli-Q or equivalent)

Instrumentation

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector with a large loop), and a UV detector.

-

Preparative HPLC column: Amide-HILIC, Amino-bonded silica, or Graphitized Carbon column. A C18 column can also be used.[2]

-

Fraction collector

-

Analytical HPLC system for purity analysis

-

Lyophilizer (Freeze-dryer)

Chromatographic Conditions

The following table outlines recommended starting conditions for the preparative HPLC method. These are based on analytical methods and may need to be scaled and optimized for preparative purposes.[3][4][5][6]

| Parameter | Recommended Condition |

| Column | Amide-HILIC, 250 mm x 21.2 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 70% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Column Temperature | 45 °C |

| Detection | UV at 210 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

Protocol Steps

-

Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in water, adjusting the pH, and filtering. Prepare Mobile Phase B (Acetonitrile). Degas both mobile phases before use.

-

Sample Preparation: Dissolve an accurately weighed amount of crude Acarbose in Mobile Phase A to a final concentration of 10-50 mg/mL. Filter the sample solution through a 0.45 µm filter.

-

HPLC System Setup and Equilibration: Install the preparative column and equilibrate the system with the initial mobile phase composition (e.g., 80% B) until a stable baseline is achieved.

-

Injection and Fractionation: Inject the prepared sample onto the column. Monitor the chromatogram and collect fractions corresponding to the peak of this compound. The impurity is expected to elute in close proximity to the main Acarbose peak.

-

Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. The analytical method can be a scaled-down version of the preparative method or a validated pharmacopeial method.

-

Pooling of Pure Fractions: Combine the fractions that show a purity of ≥95% for this compound.

-

Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents and obtain the purified this compound as a solid, white to off-white powder.

-

Characterization: Confirm the identity and purity of the isolated standard using appropriate analytical techniques such as LC-MS, NMR, and quantitative HPLC.

Conclusion

This application note provides a comprehensive guide for the understanding of the formation and a detailed protocol for the isolation of this compound. The successful isolation and characterization of this impurity are essential for its use as a reference standard in the quality control of Acarbose API and finished drug products, ensuring compliance with regulatory requirements. The provided preparative HPLC protocol serves as a robust starting point for researchers and scientists in the pharmaceutical industry.

References

- 1. veeprho.com [veeprho.com]